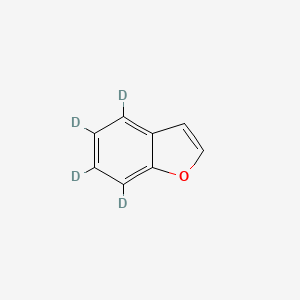

4,5,6,7-四氘-1-苯并呋喃

概述

描述

4,5,6,7-Tetradeuterio-1-benzofuran (TDBF) is an organic compound that has been studied for its potential applications in scientific research. It is a type of benzofuran that is composed of four deuterium atoms, making it an isotopically labeled compound. TDBF is used in a variety of research applications, such as drug metabolism studies, pharmacokinetic investigations, and as a reference material for nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

抗癌活性

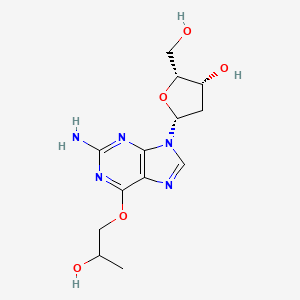

苯并呋喃衍生物,包括 4,5,6,7-四氘-1-苯并呋喃,已显示出潜在的抗癌活性 {svg_1}. 它们已证明具有广泛的生物学和药理学活性,包括抗癌特性 {svg_2}. 例如,苯并呋喃-香豆素衍生物在癌细胞中显示出促凋亡特性 {svg_3}.

抗肿瘤特性

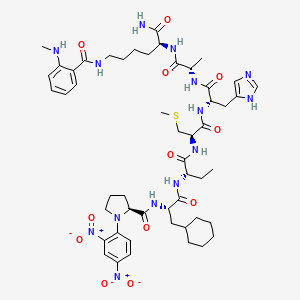

苯并呋喃化合物已被发现具有很强的抗肿瘤特性 {svg_4}. 它们已被用于合成可应用于多种疾病的新衍生物 {svg_5}.

抗菌活性

苯并呋喃化合物,包括 4,5,6,7-四氘-1-苯并呋喃,已显示出很强的抗菌活性 {svg_6}. 这使它们成为开发新型抗菌药物的潜在候选者 {svg_7}.

抗氧化特性

苯并呋喃衍生物已证明具有抗氧化特性 {svg_8}. 这表明它们在治疗由氧化应激引起的疾病方面的潜在用途 {svg_9}.

抗病毒活性

苯并呋喃化合物已显示出抗病毒活性 {svg_10}. 例如,一种新型大环苯并呋喃化合物已显示出抗丙型肝炎病毒活性 {svg_11}.

药物开发

苯并呋喃化合物被认为是潜在的天然药物先导化合物 {svg_12}. 它们已被用于开发新型支架化合物,用作抗癌剂 {svg_13}.

复杂苯并呋喃衍生物的合成

苯并呋喃化合物已被用于合成复杂的苯并呋喃衍生物 {svg_14}. 这些衍生物已使用独特的自由基环化级联合成 {svg_15}.

苯并呋喃环的构建

苯并呋喃化合物已被用于构建苯并呋喃环 {svg_16}. 这是通过质子量子隧穿实现的,这导致更少的副反应和更高的产率 {svg_17}.

未来方向

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

作用机制

Target of Action

4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran compounds have demonstrated anti-hepatitis C virus activity and anti-cancer properties .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

生化分析

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .

Cellular Effects

Other benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4,5,6,7-tetradeuterio-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

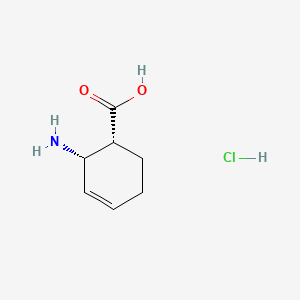

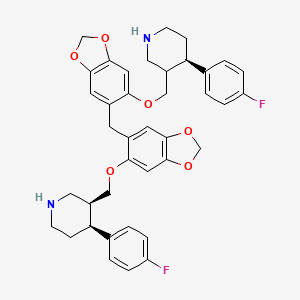

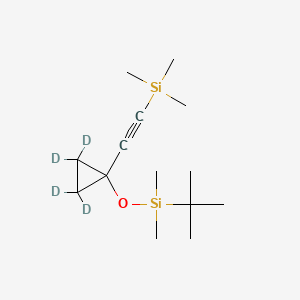

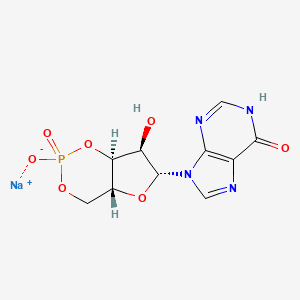

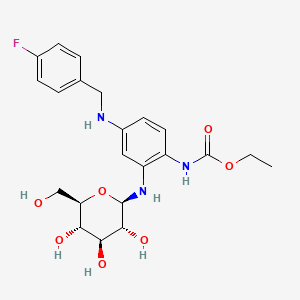

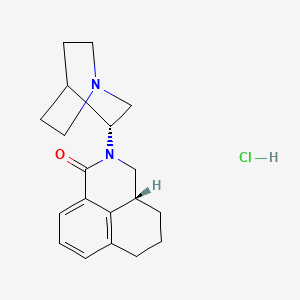

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen](/img/no-structure.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)